1-(3-Methoxybenzoyl)piperidin-4-one
Description
Overview of the Piperidin-4-one Structural Motif in Medicinal Chemistry and Organic Synthesis
The piperidin-4-one scaffold is a privileged structure in drug discovery, demonstrating a broad spectrum of pharmacological activities. biomedpharmajournal.org Derivatives of piperidin-4-one have been reported to exhibit properties including, but not limited to, antimicrobial, antiviral, and central nervous system depressant activities. biomedpharmajournal.org The versatility of this motif stems from the reactivity of the ketone and the secondary amine, which allow for modifications at various points of the molecule, enabling the fine-tuning of its biological and physicochemical properties.
In organic synthesis, piperidin-4-ones are valuable intermediates. nih.gov A common and effective method for their synthesis is the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine. biomedpharmajournal.orggoogle.com This method allows for the facile construction of the piperidine (B6355638) ring with diverse substitution patterns. The resulting piperidin-4-one can then be further elaborated through various reactions, such as nucleophilic additions to the carbonyl group, reactions at the nitrogen atom, and modifications of the ring substituents.
Significance of 1-(3-Methoxybenzoyl)piperidin-4-one as a Research Target and Versatile Synthetic Intermediate
While specific, in-depth research focused exclusively on this compound is not extensively available in the public domain, its structural features suggest significant potential as a research target and a versatile synthetic intermediate. The compound combines the established piperidin-4-one core with a 3-methoxybenzoyl group attached to the piperidine nitrogen.
The 3-methoxybenzoyl moiety introduces several key features. The benzoyl group itself can influence the conformational preferences of the piperidine ring and can participate in various aromatic substitution reactions. The methoxy (B1213986) group, a common substituent in medicinal chemistry, can modulate the electronic properties of the aromatic ring and may be involved in hydrogen bonding interactions with biological targets.
The potential of this compound as a synthetic intermediate is highlighted by the reactivity of the piperidin-4-one core. For instance, the ketone can be a precursor for the introduction of new functional groups, such as amino or hydroxyl groups, which are crucial for the development of new bioactive molecules. Structurally related compounds, such as 1-(3-methoxypropyl)piperidin-4-one, serve as key intermediates in the synthesis of pharmaceuticals like Prucalopride, a drug used for treating chronic constipation. nih.gov This underscores the value of such substituted piperidin-4-ones in the synthesis of complex and medicinally relevant molecules.
Furthermore, derivatives of piperidin-4-one are being investigated as inhibitors of various enzymes and receptors. For example, compounds containing a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) structure have been identified as inhibitors of the presynaptic choline (B1196258) transporter, a target for neurological disorders. nih.gov This suggests that this compound could serve as a scaffold for the design and synthesis of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRPCQATKQCALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity of 1 3 Methoxybenzoyl Piperidin 4 One and Its Analogs
Established Synthetic Routes to the Piperidin-4-one Core
The construction of the 1-(3-methoxybenzoyl)piperidin-4-one molecule relies on the formation of the piperidin-4-one ring and the subsequent or concurrent introduction of the N-substituent.
Cyclization Reactions for Piperidin-4-one Ring Formation (e.g., Dieckmann Condensation)
The Dieckmann condensation is a widely employed method for the synthesis of 4-piperidones. dtic.milresearchgate.net This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. masterorganicchemistry.com The general approach involves the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form an amino-diester. researchgate.net This intermediate then undergoes a base-catalyzed intramolecular cyclization, known as the Dieckmann condensation, to yield a β-keto ester. researchgate.netsciencemadness.org Subsequent hydrolysis and decarboxylation of this cyclic β-keto ester afford the desired 4-piperidone. sciencemadness.org
The success of the Dieckmann condensation is influenced by several factors, including the choice of base, solvent, and reaction temperature. Careful control of these parameters is crucial to prevent side reactions like the retro-Dieckmann reaction, which can cleave the newly formed ring. researchgate.net
Alternative methods for constructing the piperidin-4-one ring include the Mannich condensation, which involves the reaction of a ketone, an aldehyde, and an amine. chemrevlett.com
Approaches for N-Substitution (e.g., Benzoylation)
The introduction of the 3-methoxybenzoyl group onto the piperidine (B6355638) nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-benzoylation of a pre-formed piperidin-4-one ring. The reaction involves treating the piperidin-4-one with 3-methoxybenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org
In some synthetic strategies, the N-substituent is introduced at an earlier stage. For instance, a primary amine bearing the desired 3-methoxybenzoyl group could be used in the initial ring-forming reaction, although this approach may be less common. The synthesis of N-substituted piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for introducing a wide variety of substituents onto the piperidine nitrogen. nih.govnih.gov
Derivatization and Functional Group Transformations of this compound
The presence of a ketone and a methoxybenzoyl group in this compound allows for a range of chemical modifications, leading to a diverse array of analogs.
Reactions at the Ketone Functionality (e.g., Oxime Formation, leading to this compound oxime)
The ketone carbonyl group is a versatile handle for further functionalization. One common reaction is the formation of an oxime, which is generated by reacting the ketone with hydroxylamine (B1172632). wikipedia.orgscribd.com This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. scribd.com The resulting product, this compound oxime, is a known compound. scbt.com Oximes themselves can be further transformed into other functional groups, such as amines or nitriles, or participate in rearrangements like the Beckmann rearrangement. scribd.com
Other reactions at the ketone functionality include reduction to the corresponding alcohol, reductive amination to introduce an amino group, and Wittig-type reactions to form carbon-carbon double bonds.
Modification of the Methoxybenzoyl Moiety
The 3-methoxybenzoyl group also offers opportunities for chemical modification. The methoxy (B1213986) group can be cleaved to yield the corresponding phenol, which can then be subjected to a variety of reactions, such as etherification or esterification, to introduce new functional groups.
The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the carbonyl and methoxy groups would need to be considered. The presence of the electron-donating methoxy group and the electron-withdrawing benzoyl group will influence the position of substitution.
Nucleophilic Aromatic Substitution Variants for Piperidin-4-one Derivatives
While less common for the methoxybenzoyl moiety itself, nucleophilic aromatic substitution (SNAr) reactions are an important class of reactions for modifying aromatic rings in piperidine derivatives. nih.govrsc.org These reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. nih.gov In the context of piperidin-4-one derivatives, if the aromatic ring were appropriately substituted (e.g., with a nitro group), a nucleophile could displace a leaving group (like a halide) from the ring. rsc.org The piperidine ring itself can also act as a nucleophile in SNAr reactions with activated aromatic systems. nih.gov
Cross-Coupling Reactions for Further Functionalization
Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of piperidine scaffolds. While direct cross-coupling on the this compound itself is not extensively detailed in the provided context, the principles can be applied to its analogs and derivatives. For instance, the introduction of halide or triflate groups onto the aromatic ring of the benzoyl moiety or at positions on the piperidine ring would create suitable handles for various cross-coupling reactions.
One notable strategy involves the Suzuki–Miyaura coupling. A study by Usuki et al. demonstrated a one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions for the synthesis of functionalized piperidines. nih.gov This approach highlights the potential for introducing aryl or heteroaryl substituents. Another relevant method is the vinylation of benzylic amines via C–N bond functionalization of benzylic pyridinium (B92312) salts, which could be adapted for piperidine systems. colab.ws
The following table summarizes representative cross-coupling reactions applicable to the functionalization of piperidine and related N-heterocyclic scaffolds.
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref. |
| Suzuki–Miyaura | Aryl/vinyl boronic acid/ester, Aryl/vinyl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl, Aryl-vinyl compounds | nih.gov |
| Sonogashira | Terminal alkyne, Aryl/vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/vinyl alkynes | researchgate.net |
| Buchwald-Hartwig | Amine, Aryl halide/triflate | Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl amines | nih.gov |
| Heck | Alkene, Aryl/vinyl halide/triflate | Pd catalyst, Base | Substituted alkenes | nih.gov |
These reactions underscore the potential for diverse functionalization of the this compound core structure, enabling the exploration of a broad chemical space for drug discovery.
Multicomponent Reaction Approaches for Library Synthesis (e.g., Ugi Reaction for 1,4,4-trisubstituted piperidines)
Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single synthetic operation. nih.govtaylorfrancis.comacs.org The Ugi four-component reaction (U-4CR) is a prominent MCR that has been successfully employed for the synthesis of complex piperidine derivatives. researchgate.netresearchgate.netnih.govnih.govmdpi.com This reaction typically involves an amine, a ketone, a carboxylic acid, and an isocyanide.
Starting with a piperidin-4-one derivative, such as a precursor to this compound, the Ugi reaction can introduce a variety of substituents at the 4-position. For example, a two-step sequence involving an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to potent analgesics like carfentanil and remifentanil. researchgate.netnih.gov This strategy demonstrates the power of the Ugi reaction in creating 1,4,4-trisubstituted piperidines.
The general scheme for an Ugi reaction involving a piperidin-4-one is as follows:
Scheme 1: Ugi Four-Component Reaction for the Synthesis of 1,4,4-Trisubstituted Piperidines A piperidin-4-one, an amine, a carboxylic acid, and an isocyanide react in a suitable solvent to yield a complex α-acylamino carboxamide derivative of piperidine.
The versatility of the Ugi reaction allows for the creation of large libraries of compounds by simply varying the four starting components. This is particularly valuable in the early stages of drug discovery for generating a wide range of structures for screening.
| Multicomponent Reaction | Starting Materials | Key Features | Product Scaffold | Ref. |
| Ugi Four-Component Reaction | Ketone (e.g., Piperidin-4-one), Amine, Carboxylic Acid, Isocyanide | High atom economy, convergent, creates complexity in one step. | α-Acylamino carboxamides | researchgate.netnih.govmdpi.com |
| Passerini Three-Component Reaction | Ketone, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamides. | α-Acyloxy carboxamides | mdpi.com |
| Mannich Reaction | Aldehyde, Amine, Active methylene (B1212753) compound | Forms β-amino carbonyl compounds, a classic method for piperidin-4-one synthesis. | β-Amino carbonyls | nih.govchemrevlett.com |
Oxidation and Reduction Reactions of the Piperidin-4-one Scaffold
The ketone functionality of the piperidin-4-one scaffold is a prime site for oxidation and reduction reactions, leading to a variety of other useful structures.
Reduction Reactions: The reduction of the carbonyl group in this compound can yield the corresponding 4-hydroxypiperidine (B117109) derivative. This transformation is typically achieved using standard reducing agents. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.
Sodium borohydride (B1222165) (NaBH₄): A mild and common reagent for the reduction of ketones to secondary alcohols.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that will also reduce the amide carbonyl if not used selectively.
Catalytic Hydrogenation: Using catalysts like platinum oxide or palladium on carbon can also effect the reduction, sometimes with stereocontrol.
Oxidation Reactions: Oxidation reactions of the piperidin-4-one scaffold are less common but can be used to introduce functionality or to study reaction mechanisms. For instance, oxidation of related 2,6-diphenylpiperidin-4-one systems has been investigated using various transition metal oxidants. researchgate.net Such studies provide insight into the reactivity of the piperidine ring itself. In some cases, oxidative conditions can lead to ring contraction, as seen in the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. rsc.org
| Reaction Type | Reagent | Product | Notes | Ref. |
| Reduction | Sodium borohydride (NaBH₄) | 4-Hydroxypiperidine | Standard reduction of the ketone. | nih.gov |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Hydroxypiperidine | Can also reduce other functionalities depending on conditions. | nih.gov |
| Oxidation | Transition Metal Oxidants (e.g., Mn(III)) | Various oxidized products | Can lead to complex product mixtures or ring modifications. | researchgate.net |
| Oxidative Ring Contraction | Cu(OAc)₂/Oxone | Pyrrolidin-2-one | Demonstrates the potential for skeletal rearrangement. | rsc.org |
Theoretical Approaches to Reaction Mechanisms and Synthetic Design
Computational chemistry and theoretical studies play an increasingly important role in understanding reaction mechanisms and in the rational design of synthetic routes. For piperidine-based systems, density functional theory (DFT) calculations have been used to investigate the mechanistic pathways of reactions such as copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines and piperidines. acs.org These studies can elucidate the role of catalysts, the nature of intermediates, and the factors influencing reactivity and selectivity.
For instance, in the context of the Suzuki-Miyaura reaction, theoretical studies have explored the influence of HOMO/LUMO energy levels and the steric bulk of substituents on the reaction rate. nih.gov Computational models have also been employed to understand the binding of piperidine-containing molecules to biological targets, which can guide the design of new analogs with improved activity. nih.govmdpi.comresearchgate.net Docking studies, for example, can predict the binding poses of N-acyl-4-arylaminopiperidines in the active site of enzymes, providing a rationale for their observed biological activity and suggesting modifications for enhanced potency. nih.gov
By combining experimental work with theoretical approaches, a more complete picture of the chemical reactivity of this compound and its analogs can be developed, facilitating the design of more efficient synthetic strategies and the discovery of novel bioactive molecules.
Advanced Structural Elucidation and Conformational Dynamics of 1 3 Methoxybenzoyl Piperidin 4 One Derivatives
X-ray Crystallographic Analysis
X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's shape and steric properties.
Single Crystal X-ray Diffraction Studies of Related Piperidin-4-one Compounds
Analysis of Piperidine (B6355638) Ring Conformations (e.g., Chair, Sofa, Twisted Half-Chair)
The six-membered piperidine ring is not planar and can adopt several conformations. The most common and generally most stable conformation is the chair form. iucr.orgwikipedia.org However, the presence of substituents on the ring or the nitrogen atom can lead to other conformations, such as the boat, twist-boat, or half-chair. researchgate.netchemrevlett.com
In many piperidin-4-one derivatives, the piperidine ring adopts a chair conformation. iucr.orgchemrevlett.comnih.govnih.gov For example, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one exhibits a chair conformation for its piperidine ring. iucr.orgnih.gov Similarly, several 2,6-diaryl-piperidin-4-ones also show a chair conformation with equatorial orientations of the aryl groups. chemrevlett.com
However, the introduction of an N-acyl group can significantly influence the conformational preference. Studies on N-acyl-r-2,c-6-di(2-heteroaryl)piperidin-4-ones have indicated a preference for a boat conformation. researchgate.net In some cases, an equilibrium between a boat and a chair conformation may exist. researchgate.net Furthermore, for certain N-acylpiperidines with a substituent at the 2-position, a twist-boat conformation has been observed, although it is generally less favorable than the chair conformation. nih.gov The conformation can also be influenced by the hybridization of the carbon atom adjacent to the nitrogen; a Csp2 hybridized carbon can distort the ring towards a half-chair conformer. nih.gov
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide a complementary approach to crystallographic methods for structural elucidation, offering detailed information about the molecule's connectivity and functional groups, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the individual atoms.
For piperidin-4-one derivatives, ¹H NMR spectroscopy is crucial for determining the relative stereochemistry of substituents on the piperidine ring through the analysis of coupling constants (J values). nih.gov The chemical shifts of the protons on the piperidine ring can also provide insights into the ring's conformation. ias.ac.inresearchgate.net For instance, the observation of large and small coupling constants can indicate a chair conformation with specific substituent orientations. ias.ac.in Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are also employed for unambiguous signal assignments and to probe spatial proximities between protons, which can help in confirming conformational preferences. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different carbon atoms in the molecule, including the carbonyl carbon of the piperidone ring and the carbons of the benzoyl group. ias.ac.inresearchgate.net Predicted ¹³C NMR data for related structures can also serve as a useful reference. spectrabase.com
A representative table of expected ¹³C NMR chemical shifts for a related piperidin-4-one derivative is provided below.
| Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~208 |
| Aromatic C-O | ~160 |
| Aromatic C (quaternary) | ~138 |
| Aromatic C-H | ~114-130 |
| Piperidine C adjacent to N | ~40-50 |
| Piperidine C adjacent to C=O | ~40-50 |
| Piperidine C at position 3 | ~25-35 |
| Methoxy (B1213986) C | ~55 |
Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. For 1-(3-Methoxybenzoyl)piperidin-4-one, the IR spectrum would be expected to show characteristic absorption bands for the ketone and amide carbonyl groups, as well as the C-O stretching of the methoxy group and the C-H stretching of the aromatic and aliphatic portions of the molecule.
The carbonyl (C=O) stretching vibrations are particularly informative. The ketone carbonyl of the piperidin-4-one ring typically absorbs in the region of 1700-1725 cm⁻¹. The amide carbonyl of the benzoyl group would be expected to absorb at a lower frequency, typically in the range of 1630-1680 cm⁻¹, due to the resonance effect of the nitrogen lone pair. The C-O stretching of the methoxy group would likely appear in the region of 1200-1300 cm⁻¹ (asymmetric stretching) and 1000-1100 cm⁻¹ (symmetric stretching). The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups in the molecule. nih.govias.ac.in
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | 1630-1680 |
| Ketone C=O Stretch | 1700-1725 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Aryl Ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) |
| C-N Stretch | 1000-1250 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C-H Stretch | 3000-3100 |
Quantum Chemical Calculations for Molecular Geometry and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the molecular structure, stability, and reactivity of complex organic molecules like this compound and its derivatives. These computational methods provide insights that complement experimental data, offering a deeper understanding of the electronic properties and conformational possibilities of these compounds.
Density Functional Theory (DFT) Investigations of Electronic Structure and Chemical Reactivity
Density Functional Theory (DFT) calculations are a powerful method for investigating the electronic properties and chemical reactivity of molecules. By using functionals like B3LYP with a suitable basis set, researchers can determine key parameters that govern a molecule's behavior.
Theoretical calculations for piperidine derivatives have been performed using DFT methods to predict various properties. nih.govrsc.org These studies often involve optimizing the molecular geometry and then calculating electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of the molecule. These descriptors include:
Electronegativity (χ): The power of an atom or group to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the electrophilic character of a species.
Studies on related piperidine derivatives have utilized these descriptors to understand their reactivity patterns. epstem.netnih.gov For instance, the electrophilicity index can predict how a molecule will interact with nucleophiles.
Mulliken atomic charges, another output of DFT calculations, reveal the distribution of electron density across the molecule. This information is crucial for understanding intermolecular interactions and identifying reactive sites. In the context of this compound, the Mulliken charges would highlight the partial positive and negative charges on each atom, indicating likely sites for electrophilic or nucleophilic attack.
Table 1: Calculated Global Reactivity Descriptors for a Piperidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.66 |
This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of similar compounds.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for clarity.
Red Regions: These indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl and methoxy groups. researchgate.net
Blue Regions: These denote areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. These are often found around hydrogen atoms. researchgate.net
Green Regions: These represent areas of neutral or near-zero potential.
MEP analysis has been successfully applied to various piperidin-4-one derivatives to understand their intermolecular interactions and reactive behavior. researchgate.net The visual representation provided by the MEP map is a powerful complement to the quantitative data obtained from Mulliken charge analysis and frontier molecular orbital theory.
Table 2: Color Coding in MEP Maps and Corresponding Reactivity
| Color | Electrostatic Potential | Predicted Reactivity |
| Red | Most Negative | Site for Electrophilic Attack |
| Yellow | Slightly Negative | |
| Green | Neutral | |
| Blue | Positive | Site for Nucleophilic Attack |
Tautomerization Studies of Keto-Enol Forms
The phenomenon of tautomerism, particularly the keto-enol equilibrium, is a significant aspect of the chemistry of piperidin-4-one derivatives. nih.gov The ability of the ketone to interconvert to its corresponding enol form can have profound implications for its reactivity and biological activity. khanacademy.org
Computational studies, often employing DFT methods, can be used to investigate the relative stabilities of the keto and enol tautomers. orientjchem.orgresearchgate.net These studies typically involve calculating the total electronic energies of both forms. The energy difference between the two tautomers indicates which form is more stable under the given conditions (e.g., in the gas phase or in a specific solvent). orientjchem.org
For many simple ketones, the keto form is significantly more stable than the enol form. However, factors such as intramolecular hydrogen bonding and the electronic effects of substituents can influence this equilibrium. In the case of this compound, the presence of the benzoyl group and the methoxy substituent could potentially affect the stability of the enol tautomer.
Solvent effects are also crucial in determining the position of the keto-enol equilibrium. researchgate.net Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions, while non-polar solvents may favor the less polar form. Computational models can simulate these solvent effects to provide a more accurate picture of the tautomeric equilibrium in different environments. orientjchem.orgresearchgate.net
Table 3: Hypothetical Relative Energies of Keto and Enol Tautomers of a Piperidin-4-one Derivative
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |
| Keto | 0.00 | 0.00 |
| Enol | +5.8 | +3.2 |
This table presents hypothetical data for illustrative purposes. The actual values would depend on the specific derivative and the computational methods used.
Structure Activity Relationship Sar Studies and Biological Target Engagement of Piperidin 4 One Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of piperidin-4-one derivatives can be significantly influenced by the nature and position of substituents on both the piperidine (B6355638) and benzoyl rings.
Influence of Electronic Properties of Substituents (e.g., Methoxy (B1213986), Nitro Groups)
The electronic properties of substituents play a crucial role in modulating the biological activity of piperidin-4-one derivatives. For instance, in the context of developing inhibitors for the dengue virus NS2B/NS3 protease, the presence of a nitro group on the aryl rings of 3,5-bis(arylidene)-4-piperidones has been shown to enhance inhibitory activity. nih.govresearchgate.net This is attributed to the polar nature of the nitro group, which can favorably interact with the catalytic triad (B1167595) of the enzyme. researchgate.net Specifically, compounds with a p-nitro function have demonstrated promising results. researchgate.net
Conversely, the presence of electron-donating groups can also be beneficial. In the synthesis of N-aryl-substituted 4-piperidones, anilines with electron-rich substituents generally lead to higher yields of the desired products. acs.org However, strong electron-releasing groups like a 4-methoxy group on an aryl ring can sometimes lead to undesired side reactions, such as the formation of hydrolyzed derivatives instead of the intended piperidines. nih.gov
In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a 3-methoxyaniline moiety was found to be a key structural feature. acs.org However, its orientation within the binding pocket is critical; if not properly inserted into a narrow hydrophobic pocket of the protein, the inhibitory activity can be unsatisfactory. acs.org
Impact of Steric Factors on Biological Response
Steric hindrance is another critical factor that governs the biological activity of piperidin-4-one derivatives. The size and spatial arrangement of substituents can dictate the compound's ability to fit into the binding site of a biological target. For example, in the synthesis of N-aryl-substituted 4-piperidones, sterically hindered anilines resulted in lower yields of the final product. acs.org
The conformation of the piperidine ring itself, which is influenced by its substituents, is also vital. The six-membered piperidine ring typically adopts a chair conformation. mdpi.com The stability of this conformation and the orientation of the substituents can impact molecular interactions and, consequently, biological activity.
Modulation of Receptor Binding Affinities and Selectivity Profiles
The strategic modification of the piperidin-4-one scaffold allows for the tuning of binding affinities and selectivity for various receptors. This is particularly relevant in the development of agents targeting the central nervous system (CNS).
For instance, derivatives of 4-chlorobenzoylpiperidine have been optimized to develop potent and selective inhibitors of monoacylglycerol lipase (MAGL). nih.gov Starting from a lead compound with a Ki of 8.6 μM, structural modifications led to a new inhibitor with a significantly improved Ki of 0.65 μM. nih.gov Modeling studies suggested that these compounds bind to the MAGL active site by replacing a structural water molecule, highlighting a new anchoring point for inhibitor development. nih.gov
Similarly, piperidine-based derivatives have been identified as potent antagonists for the dopamine (B1211576) D4 receptor. nih.gov By modifying the scaffold, researchers were able to develop compounds with high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov For example, one optimized compound exhibited a Ki of 5.2 nM for the human D4 receptor with over 300-fold selectivity against D2 and D3 receptors. nih.gov
The introduction of a piperidine ring has also been a key strategy in developing multi-target ligands for serotonin (B10506) receptors. nih.gov While the piperidine fragment may not directly interact with the active site, its presence is often crucial for achieving the desired pharmacological profile compared to other substituents. nih.gov
Mechanistic Studies of Interaction with Biomolecular Targets
Understanding the molecular mechanisms by which piperidin-4-one derivatives interact with their biological targets is essential for rational drug design.
Enzyme Inhibition and Activation Mechanisms
Helicobacter pylori Targets: Piperidin-4-one derivatives have been investigated as potential agents against Helicobacter pylori. researchgate.net The core piperidone moiety is found in piperine (B192125), a compound from black pepper known for its ulcer-healing properties. researchgate.net Theoretical and molecular docking studies have been employed to design and screen thousands of 2,6-diphenyl piperidone derivatives against H. pylori proteins, aiming to identify lead molecules for further development. researchgate.net Structure-activity relationship studies on N-substituted piperazinyl-fluoroquinolones have also shown that the substituent at the N-1 position and the structure of the phenethyl unit on the piperazine (B1678402) ring are highly influential on their anti-H. pylori activity. nih.gov
Monoacylglycerol Lipase (MAGL): Aryl formyl piperidine derivatives have emerged as potent, reversible, and selective inhibitors of MAGL. nih.gov Docking studies have revealed that specific substitutions, such as a meta-chlorine-substituted aniline (B41778) fragment, can occupy a hydrophobic subpocket within the enzyme's active site, identifying a new key anchoring point for inhibitor design. nih.gov Molecular dynamics simulations have further elucidated the binding modes, showing that differences in the 1-substituted groups of these inhibitors can cause significant conformational changes in the enzyme's flexible lid domain, ultimately affecting the inhibitor's binding affinity. mdpi.com
Dengue Virus Protease: 3,5-Bis(arylidene)-4-piperidones have been identified as potential inhibitors of the dengue virus NS2B/NS3 protease, an essential enzyme for viral replication. nih.gov Both in silico screening and in vitro assays have been used to validate their inhibitory activity. nih.govresearchgate.net Curcumin-like monoketone derivatives synthesized from piperidone have also shown promise as anti-dengue agents through in silico studies targeting the NS2B/NS3 protease. unpad.ac.idsemanticscholar.orgresearchgate.net
SARS-CoV-2 Main Protease (Mpro): In the search for therapeutics against COVID-19, piperidine derivatives have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Hybrid computational approaches, including molecular docking and molecular dynamics simulations, have been used to design and evaluate the potential of these compounds as therapeutic agents. nih.gov Additionally, non-peptidic piperazine derivatives have been discovered as covalent inhibitors of Mpro, with X-ray co-crystal structures confirming their binding to the active site. nih.gov Thiazolidine-4-one derivatives, which can mimic the Gln amino acid of the natural substrate, have also shown inhibitory activity against Mpro. mdpi.com
NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. mdpi.com Piperine, which contains a piperidine moiety, has been shown to suppress inflammation in gouty arthritis by downregulating the NLRP3 inflammasome. nih.gov Molecular docking studies suggest that piperine acts as a competitive inhibitor of JNK-1 and IKK-β, thereby disrupting the oligomerization of the NLRP3 inflammasome. nih.gov Furthermore, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been designed and synthesized as novel NLRP3 inhibitors, with some compounds showing the ability to inhibit IL-1β release in human macrophages. unito.itnih.govresearchgate.net
Ligand-Receptor Binding Paradigms
Neurotransmitter Transporters: Piperidine derivatives have been investigated for their activity on neurotransmitter transporters, such as the serotonin transporter (SERT). nih.gov Multi-target-directed ligands combining activity at serotonin receptors and SERT have been developed from piperidine-containing scaffolds. nih.gov
Dopamine Receptors: As mentioned earlier, piperidine derivatives have been successfully developed as potent and selective antagonists for the dopamine D4 receptor. nih.govnih.gov The discovery of 3- and 4-benzyloxypiperidine scaffolds has expanded the chemical space for D4 receptor antagonists. nih.gov The affinity of the partial ergoline (B1233604) derivative RU-27251 for the dopamine D2 receptor has also been characterized. wikipedia.org
Serotonin Receptors: The piperazine moiety, which is structurally related to piperidine, is a common scaffold in drugs targeting serotonin receptors. ijrrjournal.com Piperidine derivatives have also been explored for their activity at these receptors. For instance, ritanserin, a serotonin antagonist, contains a piperidine ring. wikipedia.org The development of multi-target ligands for both dopamine and serotonin receptors often involves modifications of arylpiperazine or arylpiperidine scaffolds. tandfonline.com
Computational Molecular Modeling and in Silico Drug Discovery
Molecular Docking Investigations of Ligand-Protein Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding ligand-protein interactions and is a cornerstone of structure-based drug design. For derivatives of the piperidin-4-one scaffold, molecular docking has been successfully applied to predict binding modes and affinities for various protein targets.
Prediction of Binding Modes and Key Interaction Residues
Molecular docking simulations predict how a ligand, such as 1-(3-Methoxybenzoyl)piperidin-4-one, fits into the binding site of a protein. These simulations can identify key amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
For example, in a study of piperidine (B6355638) and piperazine-based compounds targeting the sigma 1 receptor (S1R), docking studies revealed that the most potent ligands were strongly anchored through a salt bridge and hydrogen bond interactions with the residue Glu172. nih.gov An additional polar interaction was observed between the ionized nitrogen atom of the piperidine ring and Asp126 for some compounds. nih.gov Similarly, for a series of 1,2,4-triazole (B32235) based derivatives, docking studies showed excellent binding affinities to protein kinase B, highlighting specific interactions within the binding pocket. nih.gov
For this compound, a hypothetical docking study against a target protein would likely show the methoxy (B1213986) group's oxygen and the piperidinone's carbonyl oxygen acting as hydrogen bond acceptors. The aromatic ring could participate in π-π stacking or hydrophobic interactions with corresponding residues in the protein's active site. The piperidine ring itself typically adopts a chair or boat conformation to fit optimally within the binding pocket. researchgate.net
Table 1: Predicted Interaction Residues for Piperidine Derivatives with Target Proteins
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
| Piperidine/Piperazine (B1678402) Derivatives nih.gov | Sigma 1 Receptor (S1R) | Glu172, Asp126 | Salt Bridge, Hydrogen Bond |
| 1,2,4-Triazole Acetamide Hybrids nih.gov | c-kit Tyrosine Kinase | Not specified | High Binding Affinity |
| Benzimidazole Derivatives researchgate.net | Imidazoline Receptors | Not specified | High Tropism |
This table presents data from studies on related piperidine derivatives to illustrate the types of interactions that could be predicted for this compound.
Assessment of Ligand-Target Complementarity and Binding Affinity Calculation
A critical output of molecular docking is the calculation of a scoring function, which estimates the binding affinity between the ligand and the protein. This score helps in ranking potential drug candidates. Lower docking scores, often expressed in kcal/mol, generally indicate a better binding affinity.
In a study on a piperidin-4-one derivative, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, as a potential inhibitor of the Dengue virus protease, the calculated docking score was -6.40 kcal/mol, which was superior to the standard compound, indicating a strong binding interaction. epa.gov Similarly, studies on pyrazole (B372694) derivatives targeting acetylcholinesterase have correlated docking scores with binding constants to assess ligand-target complementarity. mdpi.com
Advanced Simulation Techniques
While molecular docking provides a static picture of the ligand-protein interaction, advanced simulation techniques offer a dynamic view, providing deeper insights into the stability and energetics of the complex.
Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to explore the different conformations the ligand and protein can adopt. mdpi.com
For piperidine-based compounds, MD simulations have been used to confirm the stability of the ligand in the binding pocket and to understand the dynamic nature of the interactions. nih.gov For instance, in the study of NLRP3 inflammasome inhibitors, MD simulations were used to build a model of the inactive state of the protein and to identify potential binding sites. mdpi.com Analysis of the root-mean-square deviation (RMSD) during the simulation can indicate the stability of the protein-ligand complex. A stable complex will generally show low and converging RMSD values over the simulation time. mdpi.com
An MD simulation of this compound bound to a target would reveal how the complex behaves in a more realistic, solvated environment. It would show the flexibility of the ligand and the protein, and whether the key interactions predicted by docking are maintained over time.
Table 2: Applications of Molecular Dynamics Simulations for Piperidine Derivatives
| Studied Compound/Class | Key Finding from MD Simulation | Reference |
| Piperidine/Piperazine-based S1R Ligands | Revealed crucial interacting amino acid residues. | nih.gov |
| N-phenylpyrimidine-4-amine Derivatives | Evaluated the overall stability of protein-ligand complexes. | mdpi.com |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold | Aided in building a model of the inactive state of the target protein. | mdpi.com |
This table illustrates the utility of MD simulations for compounds containing the piperidine scaffold.
Free Energy Perturbation (FEP) for Relative Binding Affinity Prediction and Scaffold Hopping
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. researchgate.net FEP is particularly useful for accurately predicting the relative binding affinities of a series of related compounds, aiding in lead optimization. researchgate.net
The method involves computationally "mutating" one molecule into another through a series of small steps. This allows for a precise calculation of the change in binding free energy, which can guide the chemical modification of a lead compound to improve its potency. researchgate.net FEP can also be employed in "scaffold hopping," where the core structure of a ligand is replaced with a different one while aiming to maintain or improve binding affinity.
For this compound, FEP could be used to predict the effect of substituting the methoxy group with other functional groups or modifying the piperidine ring. This would allow chemists to prioritize the synthesis of compounds that are predicted to have the highest affinity for the target protein.
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be screened experimentally.
VS can be either ligand-based or structure-based. In structure-based VS, a library of compounds is docked into the binding site of a protein, and the compounds are ranked based on their docking scores. mdpi.com For ligand-based VS, a known active ligand is used as a template to search for other compounds with similar properties.
The this compound scaffold could be used as a query in a virtual screening campaign to identify novel ligands with similar structural features. nih.gov Large chemical databases can be screened to find compounds that are predicted to have favorable interactions with a specific biological target. Subsequent experimental testing of the top-ranking hits can then lead to the discovery of new lead compounds. nih.gov
Future Directions and Interdisciplinary Research Opportunities in 1 3 Methoxybenzoyl Piperidin 4 One Research
Innovations in Green Synthetic Chemistry for Piperidin-4-one Derivatives
The synthesis of piperidin-4-one derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. researchgate.net The principles of green chemistry are increasingly being applied to address these challenges, focusing on the development of environmentally benign and efficient synthetic routes. unibo.it
Recent advancements include the use of deep eutectic solvents (DES), such as those derived from glucose-urea or choline (B1196258) chloride-glucose, as reaction media. asianpubs.orgresearchgate.net These solvents are biodegradable, non-toxic, and can lead to excellent product yields in the synthesis of various piperidin-4-one derivatives. researchgate.net For example, a study demonstrated the synthesis of several 2,6-diarylpiperidin-4-one derivatives with yields ranging from 85-90% using a glucose-choline chloride DES. researchgate.net Another approach involves one-pot synthesis methodologies, which reduce the number of reaction steps and purification processes, thereby minimizing waste and energy consumption. researchgate.netresearchgate.net The Mannich reaction, a classical method for synthesizing piperidin-4-ones, has also been adapted to more environmentally friendly conditions. eurekaselect.comnih.gov
Future research in this area will likely focus on:
Catalysis: Exploring novel and reusable catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity.
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and reduce energy input. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net
Table 1: Examples of Green Synthesis Approaches for Piperidin-4-one Derivatives
| Approach | Key Features | Example of Derivatives Synthesized | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, high yields | 3-methyl-2,6-diphenyl piperidin-4-one, 3,5-dimethyl-2,6-diphenylpiperidin-4-one | asianpubs.orgresearchgate.net |
| One-pot Synthesis | Reduced reaction steps, minimized waste | 2,6-bis(2/4-hydroxyphenyl) piperidin-4-one derivatives | researchgate.netresearchgate.net |
| Mannich Reaction (modified) | Use of environmentally benign catalysts and solvents | 2,6-diaryl-3-methyl-4-piperidones | biomedpharmajournal.org |
Advancements in Biophysical Characterization Techniques for Molecular Interactions
Understanding the precise interactions between a small molecule like 1-(3-Methoxybenzoyl)piperidin-4-one and its biological target is fundamental for rational drug design. nih.gov A suite of advanced biophysical techniques allows for the detailed characterization of these interactions, providing insights into binding affinity, kinetics, and thermodynamics. nih.govnih.gov
Key techniques and their applications include:
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions. nih.govdiscoveracs.org It is highly sensitive and can be used for screening fragment libraries to identify initial hits. researchgate.net
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. nih.govnih.gov This information is crucial for understanding the driving forces behind binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the protein-ligand complex in solution, allowing for the identification of the binding site and the conformation of the bound ligand. nih.gov
X-ray Crystallography: Yields high-resolution, three-dimensional structures of the protein-ligand complex, offering a static but highly detailed view of the binding mode at the atomic level. nih.govresearchgate.net
Differential Scanning Fluorimetry (DSF): A fluorescence-based thermal shift assay used to assess ligand binding by measuring changes in protein stability upon ligand interaction. nih.gov
Recent progress in these techniques, such as the development of higher-throughput SPR systems and more sensitive calorimeters, enables the screening and characterization of a larger number of compounds with greater accuracy. discoveracs.orgresearchgate.net The integration of these methods provides a comprehensive picture of the molecular interactions, guiding the optimization of lead compounds. biorxiv.org
Integration of Computational and Experimental Methodologies in Drug Design
The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery. nih.gov For the development of this compound derivatives, this integrated strategy can significantly accelerate the identification of potent and selective drug candidates.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding mode and affinity of piperidin-4-one analogs to their target proteins. nih.gov These in silico studies help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug development. youtube.com For instance, a computational workflow involving docking and dynamic simulations was successfully used to understand the binding mode of piperidine-based compounds to the sigma-1 receptor. nih.gov
High-throughput screening (HTS) of large compound libraries can identify initial hits, which can then be further analyzed and optimized using computational tools. nih.gov The experimental data from biophysical and biological assays provide crucial feedback for refining the computational models, creating an iterative cycle of design, synthesis, and testing. nih.gov Furthermore, the application of artificial intelligence and machine learning is emerging as a powerful tool to predict the biological activity and pharmacokinetic properties of novel compounds, further enhancing the efficiency of the drug discovery pipeline. acs.org
Elucidation of Novel Biological Pathways and Therapeutic Potential of the Piperidin-4-one Scaffold
The piperidin-4-one scaffold is a versatile pharmacophore that has been associated with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. eurekaselect.comnih.govbiomedpharmajournal.org While the primary therapeutic targets of this compound may be under investigation, the broader piperidin-4-one class of compounds has shown potential to interact with various biological pathways. researchgate.netontosight.ai
Future research should aim to explore the full therapeutic potential of this scaffold by:
Target Deconvolution: Identifying the specific molecular targets and biological pathways modulated by this compound and its derivatives. This can be achieved through techniques such as chemical proteomics and affinity-based probes.
Phenotypic Screening: Utilizing cell-based assays to screen for novel biological activities beyond the initially intended therapeutic area.
Exploring New Therapeutic Areas: Investigating the potential of piperidin-4-one derivatives in treating a broader range of diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. ontosight.ainih.govnih.gov For example, certain piperidine (B6355638) derivatives have been investigated for their potential in treating pain and neurological disorders. ontosight.ai The 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel antimalarial chemotype. nih.gov
The elucidation of novel biological pathways will not only open up new therapeutic avenues for piperidin-4-one derivatives but also contribute to a deeper understanding of complex disease mechanisms. The versatility of the piperidin-4-one nucleus makes it a promising starting point for the development of new medicines. eurekaselect.comnih.gov
Q & A
Q. What are the optimized synthetic routes for 1-(3-Methoxybenzoyl)piperidin-4-one, and how do reaction conditions influence yield?
Methodology :
- Key Steps : The synthesis typically involves nucleophilic acylation of piperidin-4-one with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or benzene. Temperature control (~0–25°C) minimizes side reactions .
- Optimization : Continuous flow reactors (for scale-up) and chromatographic purification (e.g., silica gel chromatography) enhance purity and yield. Reaction time varies (4–12 hours) depending on substituent reactivity .
- Validation : Monitor progress via TLC or HPLC. Confirm structure using H/C NMR and IR spectroscopy to verify carbonyl (C=O, ~1700 cm) and methoxy group (OCH, ~2850 cm) signals .
Q. How is this compound characterized analytically, and what spectral markers are critical for structural confirmation?
Methodology :
- NMR Analysis :
- H NMR: Piperidine ring protons appear as multiplets (δ 1.5–3.5 ppm). Aromatic protons from the 3-methoxybenzoyl group show distinct splitting patterns (δ 6.8–7.5 ppm) .
- C NMR: Carbonyl carbon (C=O) resonates at ~205 ppm; methoxy carbon at ~55 ppm .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H] at m/z 248 for CHNO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL refinement) resolves bond angles and spatial arrangement .
Advanced Research Questions
Q. How does the 3-methoxybenzoyl substituent influence the compound’s biological activity compared to other piperidin-4-one derivatives?
Methodology :
- Structure-Activity Relationship (SAR) : Compare inhibitory potency against targets (e.g., kinases, enzymes) using derivatives with varying substituents (e.g., fluoro, chloro, or methyl groups). For example:
- Replace the 3-methoxy group with a 4-fluoro group (as in ) to assess positional effects on binding affinity .
- Use IC assays to quantify differences in activity (e.g., ACK1 inhibition assays, as in ) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions between the methoxy group and target proteins (e.g., hydrophobic pockets or hydrogen bonding) .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
- Meta-Analysis : Compile data from multiple studies (e.g., IC, EC) to identify trends. Use statistical tools (ANOVA) to assess significance of conflicting results .
- Mechanistic Studies : Employ kinetic assays (e.g., SPR or ITC) to measure binding constants and validate target engagement .
Q. How can the metabolic stability and toxicity profile of this compound be evaluated preclinically?
Methodology :
- In Vitro Assays :
- In Vivo Studies : Administer to rodent models (e.g., Sprague-Dawley rats) to assess acute toxicity (LD) and organ-specific effects (histopathology) .
Experimental Design and Optimization
Q. What are the best practices for storing and handling this compound to ensure stability during experiments?
Methodology :
Q. How can synthetic byproducts be minimized during large-scale production of this compound?
Methodology :
- Process Optimization :
- Use flow chemistry to control exothermic reactions and reduce side products (e.g., over-alkylation) .
- Employ scavenger resins (e.g., polymer-bound bases) to remove unreacted reagents .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Interpretation and Reporting
Q. How should researchers address variability in biological assay results for this compound?
Methodology :
- Normalization : Include positive/negative controls in each assay plate (e.g., known kinase inhibitors for ACK1 assays) .
- Blinding : Use double-blinded protocols to reduce observer bias in subjective assays (e.g., phenotypic screening) .
- Data Transparency : Report raw data (e.g., dose-response curves) alongside processed results in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
